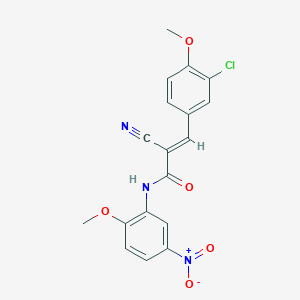![molecular formula C23H22BrN3O3 B10897820 N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzyl group, a bromophenyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a suitable catalyst to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure allows for potential use as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: It can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
作用机制
The mechanism of action of N1-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown promising antimicrobial and anticancer activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anticancer properties.
Uniqueness
N~1~-BENZYL-2-(4-{[(E)-2-(4-BROMOPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides opportunities for further modification and optimization for specific purposes.
属性
分子式 |
C23H22BrN3O3 |
|---|---|
分子量 |
468.3 g/mol |
IUPAC 名称 |
N-benzyl-2-[4-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-13-18(15-26-27-20-10-8-19(24)9-11-20)7-12-21(22)30-16-23(28)25-14-17-5-3-2-4-6-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15+ |
InChI 键 |
SWUXTWVBMOOPLG-CVKSISIWSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-{3-[(2-benzylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897740.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10897741.png)
![Propan-2-yl 4-(4-cyclohexylphenyl)-2-[(pyrazin-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10897752.png)
![N-[1-ethyl-3-(phenylcarbamoyl)-1H-pyrazol-4-yl]-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10897753.png)
![N-{2-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10897755.png)
methanone](/img/structure/B10897761.png)
![2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897765.png)
![(2E)-2-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10897770.png)
![N'-[(1E)-3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2,2-dibromo-1-methylcyclopropanecarbohydrazide](/img/structure/B10897771.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B10897781.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10897783.png)
![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10897790.png)


